Product packaging for 4-Benzoyl-3-methylphenol(Cat. No.:CAS No. 10425-07-7)

4-Benzoyl-3-methylphenol

Cat. No.: B12976091
CAS No.: 10425-07-7
M. Wt: 212.24 g/mol
InChI Key: XPCXDJJTFCXJIU-UHFFFAOYSA-N
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Description

4-Benzoyl-3-methylphenol is a phenolic compound of interest in organic chemistry and materials science research. Its molecular structure, featuring both a benzoyl and a methyl substituent on a phenol ring, makes it a potential intermediate or building block in the synthesis of more complex organic molecules and functional materials. Researchers may explore its applications in areas such as polymer chemistry, where similar phenolic compounds are used as UV stabilizers or antioxidants, and in the development of pharmaceutical intermediates. The compound's properties are derived from its high-purity synthesis, and it is typically characterized by techniques including NMR, HPLC, and mass spectrometry to ensure quality and consistency for research purposes. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B12976091 4-Benzoyl-3-methylphenol CAS No. 10425-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10425-07-7

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(4-hydroxy-2-methylphenyl)-phenylmethanone

InChI

InChI=1S/C14H12O2/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3

InChI Key

XPCXDJJTFCXJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Significance of Phenolic Ketones and Their Derivatives in Organic Chemistry

Phenolic ketones, also known as acylphenols, are a class of organic compounds characterized by a ketone functional group and a hydroxyl group attached to an aromatic ring. Their importance in organic chemistry is multifaceted, stemming from their utility as versatile intermediates in the synthesis of more complex molecules. vedantu.comstarrychems.combatongchemical.com They serve as foundational building blocks for a wide array of products, including pharmaceuticals and fragrances. vedantu.comstarrychems.combatongchemical.com

The synthesis of phenolic ketones is often achieved through key organic reactions such as the Fries rearrangement. vedantu.comorganic-chemistry.orgbyjus.com This reaction involves the conversion of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). vedantu.combyjus.com The reaction is notable for its ortho- and para-selectivity, which can be controlled by adjusting reaction conditions like temperature and solvent. organic-chemistry.orgbyjus.com For instance, lower temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer. byjus.com

Recent research has focused on developing more environmentally friendly and efficient methods for the Fries rearrangement, such as using solid acid catalysts or photochemical approaches. organic-chemistry.orgrsc.org These advancements aim to overcome the limitations of traditional methods, which often require stoichiometric amounts of corrosive and toxic catalysts. organic-chemistry.org

Elucidation of Molecular and Supramolecular Structures Through Advanced Spectroscopic and Crystallographic Techniques

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-Benzoyl-3-methylphenol is characterized by distinct absorption bands that serve as a molecular fingerprint.

Key vibrational modes include the stretching of the hydroxyl (-OH) and carbonyl (C=O) groups, as well as vibrations associated with the aromatic rings and the methyl group. The carbonyl group of the benzophenone (B1666685) moiety typically exhibits a strong, sharp absorption band in the region of 1650-1660 cm⁻¹. For instance, the C=O stretching vibration in pure benzophenone is observed around 1653 cm⁻¹. aip.org The exact position of this band for this compound is influenced by the electronic effects of the substituents on the phenyl ring.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
O-H Stretch Phenolic Hydroxyl 3200 - 3600 (Broad)
C-H Stretch Aromatic 3000 - 3100
C-H Stretch Methyl 2850 - 2960
C=O Stretch Benzoyl Carbonyl 1650 - 1660
C=C Stretch Aromatic Ring 1450 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

In the ¹H NMR spectrum of this compound, the proton of the phenolic hydroxyl group is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic protons of the two phenyl rings will resonate in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the benzoyl ring will show distinct splitting patterns, while the protons on the methylphenol ring will be influenced by the hydroxyl and methyl substituents. The methyl group protons will appear as a sharp singlet in the upfield region, generally around 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon of the carbonyl group is highly deshielded and is expected to have a chemical shift in the range of 190-200 ppm. The aromatic carbons will resonate between 110 and 160 ppm. The carbon atom attached to the hydroxyl group will appear in the more downfield portion of this range, while the carbons of the benzoyl ring will also show distinct signals. The methyl carbon will produce a signal in the upfield region, typically around 20-30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H Phenolic OH Variable, broad singlet
¹H Aromatic H 6.5 - 8.0
¹H Methyl H ~2.0 - 2.5 (Singlet)
¹³C Carbonyl C 190 - 200
¹³C Aromatic C-OH ~155
¹³C Aromatic C 110 - 140

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (C₁₄H₁₂O₂), the molecular weight is 212.24 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 212.

The fragmentation of benzophenone derivatives is well-documented. nih.govresearchgate.net The primary fragmentation pathways for this compound are expected to involve the cleavage of the bonds adjacent to the carbonyl group. Common fragmentation patterns include:

Alpha-cleavage: Loss of a phenyl radical (C₆H₅•, 77 Da) to form an acylium ion at m/z 135.

Alpha-cleavage: Loss of the methylphenyl radical (C₇H₇O•, 107 Da) to form the benzoyl cation at m/z 105.

Further fragmentation of the aromatic rings can lead to smaller charged species.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Neutral Loss
212 [C₁₄H₁₂O₂]⁺ (Molecular Ion) -
135 [C₈H₇O₂]⁺ C₆H₅•
105 [C₇H₅O]⁺ C₇H₇O•

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The benzophenone moiety in this compound acts as a chromophore.

The UV-Vis spectrum of benzophenone typically shows two main absorption bands. The first is a strong band around 250-260 nm, which is attributed to a π→π* electronic transition within the aromatic system. researchgate.net The second is a weaker, longer-wavelength band around 330-350 nm, corresponding to the n→π* transition of the non-bonding electrons on the carbonyl oxygen. The presence of the hydroxyl and methyl substituents on one of the phenyl rings in this compound is expected to cause a bathochromic (red) shift in these absorption maxima due to their electron-donating nature. The solvent polarity can also influence the position of these bands, with the n→π* transition typically showing a blue shift in more polar solvents. acs.org

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Electronic Transition Chromophore Expected λₘₐₓ (nm)
π→π* Aromatic/Carbonyl System ~260 - 280

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database. However, the expected molecular geometry can be inferred from the structures of related compounds like benzophenone and substituted phenols.

In the solid state, the molecule would adopt a conformation that minimizes steric strain. The two phenyl rings of the benzophenone core are not coplanar; they are twisted out of the plane of the central carbonyl group. In benzophenone itself, the dihedral angles between the phenyl rings and the carbonyl plane are significant. This twist is a balance between conjugative effects, which favor planarity, and steric hindrance between the ortho-hydrogens of the two rings.

The bond lengths and angles would be expected to fall within typical ranges for such functional groups. tsijournals.com The C=O bond length of the ketone would be approximately 1.22 Å. The C-C bonds within the aromatic rings would be around 1.39 Å, and the C-C bonds connecting the rings to the carbonyl carbon would be slightly longer, around 1.49 Å. The C-O bond of the phenol (B47542) would be approximately 1.36 Å. Bond angles within the aromatic rings would be close to 120°, while the C-C(O)-C angle would be slightly less than 120° due to the steric influence of the phenyl rings.

While this compound is typically represented in its phenolic (enol) form, the possibility of keto-enol tautomerism exists, particularly in solution. However, in the vast majority of simple phenols, the enol form is overwhelmingly favored due to the stability imparted by the aromaticity of the benzene (B151609) ring. youtube.com X-ray crystallography of related polyprenylated benzophenones has shown that even with complex substitution, the enol form is often the one observed in the crystal structure, stabilized by intra- and intermolecular hydrogen bonding. scispace.com Therefore, it is highly probable that this compound would crystallize in its phenolic form, with the hydroxyl proton localized on the oxygen atom. The crystal packing would likely be dominated by hydrogen bonding involving the phenolic hydroxyl group, potentially forming dimers or chains.

Characterization of Intermolecular Weak Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Van der Waals Forces)

No crystallographic data or computational studies detailing the specific intermolecular interactions of this compound were identified. The molecular structure, featuring a hydroxyl group, a carbonyl group, and two aromatic rings, suggests the potential for various weak interactions.

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, and both the hydroxyl and benzoyl carbonyl oxygens can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks in the solid state.

Pi-Pi Stacking: The presence of two phenyl rings (the phenol ring and the benzoyl ring) indicates a high probability of π-π stacking interactions, where the aromatic rings arrange themselves in either a parallel-displaced or T-shaped geometry to stabilize the crystal packing.

However, without experimental data from techniques like X-ray crystallography or advanced computational modeling, a quantitative description and specific details of these interactions for this compound cannot be provided.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiles

Specific thermogravimetric analysis (TGA) data for this compound, which would provide information on its thermal stability and decomposition profile, is not available in the reviewed literature. TGA measures the change in mass of a sample as a function of temperature, indicating at which temperatures the compound begins to decompose. For a compound like this compound, one would expect decomposition to occur at elevated temperatures, likely involving the cleavage of the benzoyl group and subsequent degradation of the phenolic structure. The precise onset temperature, the temperature of maximum decomposition rate, and the residual mass would be key parameters obtained from a TGA curve. In the absence of such data, a detailed thermal profile cannot be constructed.

Interactive Data Table: TGA Data for this compound No data available.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

A search of the scientific literature did not yield any studies on paramagnetic metal complexes involving this compound as a ligand that were characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. EPR is a technique specific to species with unpaired electrons, such as transition metal ions (e.g., Cu(II), Fe(III), Mn(II)). While the oxygen atoms of the hydroxyl and carbonyl groups in this compound could potentially act as coordination sites for a paramagnetic metal ion, no such complexes appear to have been synthesized and studied by EPR spectroscopy. Therefore, there are no findings to report regarding the electronic structure or magnetic properties of such potential complexes.

Computational Chemistry and Theoretical Insights into Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and analyzing electronic properties. For 4-Benzoyl-3-methylphenol, DFT calculations can predict bond lengths, bond angles, and dihedral angles in its ground state.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used due to its balance of accuracy and computational efficiency for organic molecules. ajrconline.orgnasa.gov It combines exact Hartree-Fock exchange with DFT exchange and correlation.

The selection of a basis set is also critical. Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are commonly employed. nih.govresearchgate.net These sets provide a flexible description of the electron distribution by using multiple functions for valence electrons and by including polarization functions (d,p) to account for non-spherical electron density, which is crucial for describing bonding in molecules like this compound. For enhanced accuracy, diffuse functions (++) can be added to better represent the electron density far from the nucleus.

Table 1: Commonly Used Levels of Theory for DFT Calculations

Functional Basis Set Description
B3LYP 6-311G(d,p) A popular hybrid functional combined with a triple-zeta basis set including polarization functions.
B3LYP 6-311++G(d,p) Adds diffuse functions to the basis set for a better description of anions and weak interactions.
CAM-B3LYP 6-311+G(d,p) A long-range corrected functional, often used for charge-transfer excitations. nih.gov

After performing a geometry optimization, the resulting theoretical structure must be validated. This is typically done by comparing the calculated geometric parameters (bond lengths and angles) with experimental data, most commonly obtained from single-crystal X-ray diffraction (XRD). nih.govresearchgate.net A good agreement between the computed and experimental values confirms that the chosen level of theory is appropriate for describing the molecular system. ajrconline.org For related phenol (B47542) derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have shown good correspondence with experimental structures. nih.gov In the absence of experimental data for this compound, the reliability of the computational model would be benchmarked against similar, structurally characterized compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Charge Transfer Properties (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govirjweb.comnih.gov Conversely, a large energy gap suggests high stability and low reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO would likely be distributed across the benzoyl group's conjugated system. The energy gap would signify the molecule's propensity for intramolecular charge transfer. nih.gov

Table 2: Key Reactivity Descriptors from FMO Analysis

Parameter Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. irjweb.com
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the escaping tendency of an electron from a stable system.
Electronegativity (χ) The power of an atom to attract electrons to itself. irjweb.com

Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewikipedia.org This method is invaluable for quantifying intramolecular delocalization and donor-acceptor interactions. materialsciencejournal.orgnih.gov

The analysis involves evaluating the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. A large E(2) value indicates a strong interaction and significant electron density delocalization. materialsciencejournal.orgresearchgate.net For this compound, key interactions would include hyperconjugation from the oxygen lone pairs (n) of the hydroxyl and carbonyl groups to the antibonding π* orbitals of the aromatic rings, which stabilizes the molecule.

Table 3: Expected Donor-Acceptor Interactions in this compound from NBO Analysis

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)a Interaction Type
n(Ohydroxyl) π*(C-C)phenol ring High Lone pair delocalization, resonance
n(Ocarbonyl) π*(C-C)benzoyl ring High Lone pair delocalization, resonance
π(C-C)phenol ring π*(C=O) Moderate π-system conjugation
π(C-C)benzoyl ring π*(C-C)phenol ring Moderate π-system conjugation

aIllustrative values based on typical magnitudes for such interactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrostatic potential on the surface of a molecule. It is crucial for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack; these are the nucleophilic sites. researchgate.netyoutube.com Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack; these are the electrophilic sites. researchgate.netyoutube.com For this compound, the MEP map would show:

Negative Regions (Nucleophilic): Concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, due to their high electronegativity and lone pairs of electrons. researchgate.net

Positive Regions (Electrophilic): Located around the hydrogen atom of the hydroxyl group and the carbonyl carbon atom. youtube.com

Neutral Regions (Green/Yellow): Generally found over the carbon-hydrogen framework of the aromatic rings.

Computational Spectroscopy: Prediction and Interpretation of IR, NMR, and UV-Vis Spectra

Computational methods can predict various types of molecular spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.comsapub.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental IR spectra. mdpi.com For this compound, key predicted vibrations would include the O-H stretching of the phenol, the C=O stretching of the benzoyl group, and various C-C and C-H vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated shifts are compared to experimental data to aid in the assignment of peaks and confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.commdpi.com It calculates the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated aromatic and carbonyl systems. Comparing the calculated maximum absorption wavelength (λmax) with the experimental spectrum helps to understand the electronic transitions of the molecule. sapub.orgmdpi.com

Table 4: Summary of Computational Spectroscopy Methods

Spectrum Computational Method Information Obtained
IR DFT (B3LYP) Vibrational frequencies, functional group identification.
NMR DFT (GIAO) ¹H and ¹³C chemical shifts, structural confirmation.

Correlation of Theoretical and Experimental Spectral Data

No dedicated studies were found that performed quantum chemical calculations (e.g., Density Functional Theory - DFT) to determine the theoretical vibrational (IR), nuclear magnetic resonance (NMR), or electronic (UV-Vis) spectra of this compound and correlate them with experimental data.

Modeling of Solvent Effects and pH-Dependent Spectral Shifts

Information on computational modeling, such as Time-Dependent DFT (TD-DFT) with solvent models, to investigate the influence of different solvents or pH levels on the spectral properties of this compound is not available in the reviewed literature.

Potential Energy Surface (PES) Scan Studies for Conformational Analysis and Mechanistic Pathways

No research articles detailing Potential Energy Surface (PES) scans to analyze the conformational isomers, rotational barriers, or potential reaction pathways of this compound could be located.

Prediction of Nonlinear Optical (NLO) Properties

There is no available research that focuses on the computational prediction of nonlinear optical (NLO) properties, such as polarizability and hyperpolarizability, for this compound.

Molecular Dynamics (MD) Simulations for Solvation and Dynamic Behavior

No studies employing Molecular Dynamics (MD) simulations to investigate the solvation process, interaction with solvent molecules, and the dynamic behavior of this compound in solution were identified.

Exploration of Derivatives and Structure Reactivity Relationships

Impact of Substituent Effects on Chemical Reactivity and Electronic Properties

The reactivity and electronic characteristics of 4-benzoyl-3-methylphenol derivatives are profoundly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter electron density, steric hindrance, and ultimately, the chemical behavior of the molecule.

Influence on Acyl Migration Tendencies (e.g., in Fries/retro-Fries Rearrangements)

The Fries rearrangement is a notable reaction of phenolic esters, involving the migration of an acyl group to the aryl ring, typically catalyzed by Lewis acids, to form hydroxy aryl ketones. wikipedia.org The structure of this compound is the product of such a rearrangement. The reverse reaction, known as the retro-Fries rearrangement, is also a possibility under certain conditions. researchgate.net

The tendency for the benzoyl group in a derivative of this compound (specifically, its O-acylated form) to migrate is governed by several factors:

Electronic Effects: Electron-donating groups on the phenolic ring would activate it towards electrophilic attack by the acylium ion intermediate, thus favoring the Fries rearrangement. Conversely, electron-withdrawing groups would deactivate the ring and hinder the rearrangement. researchgate.net

Steric Hindrance: The methyl group at the 3-position sterically influences the regioselectivity of the acyl migration. It directs the incoming acyl group primarily to the para position (to form 4-acyl-3-methylphenol) and to the ortho position (to form 2-acyl-3-methylphenol). In the case of this compound, the benzoyl group is already at the para position.

Reaction Conditions: Temperature plays a critical role in determining the products of the Fries rearrangement. Lower temperatures generally favor the formation of the para isomer, while higher temperatures favor the ortho isomer. wikipedia.org This is attributed to the thermodynamic and kinetic control of the reaction.

The retro-Fries rearrangement, where the acyl group migrates back to the phenolic oxygen, can also be influenced by substituents. A study on the Fries rearrangement of 4-substituted phenyl acetates indicated that the reaction can be reversible, although for some benzoyloxy derivatives, the rearrangement was found to be irreversible under the tested conditions. researchgate.net

FactorInfluence on Acyl Migration (Fries Rearrangement)
Electron-donating substituents on the phenol (B47542) ring Increase reaction rate
Electron-withdrawing substituents on the phenol ring Decrease reaction rate
Steric hindrance from existing substituents Directs incoming acyl group to less hindered positions
Low reaction temperature Favors para-substituted product
High reaction temperature Favors ortho-substituted product

Modulation of Catalytic Efficiency in Phase-Transfer Systems

Derivatives of this compound can be incorporated into larger molecular structures that function as phase-transfer catalysts (PTCs). These catalysts facilitate the transfer of reactants across the interface of immiscible phases, thereby accelerating reaction rates. The benzophenone (B1666685) moiety can act as a rigid linker or a structural component that influences the catalyst's conformation and, consequently, its efficiency and selectivity.

For instance, dimeric cinchona ammonium (B1175870) salts featuring benzophenone linkers have been developed as highly effective chiral phase-transfer catalysts. nih.govrsc.org These catalysts have demonstrated high enantioselectivity in the asymmetric alkylation of glycine (B1666218) derivatives under mild, industrially viable conditions. nih.govrsc.org The benzophenone unit in these catalysts contributes to a well-defined chiral environment around the active catalytic center, which is crucial for achieving high levels of stereocontrol.

The efficiency of such phase-transfer systems can be modulated by:

Substituents on the Benzophenone Core: Introducing electron-donating or electron-withdrawing groups onto the benzophenone structure can alter its electronic properties and conformational flexibility, thereby impacting the catalytic activity.

Length and Flexibility of the Linker: In dimeric catalysts, the nature of the linker connecting the two catalytic units is critical. The benzophenone core provides a certain degree of rigidity that can be beneficial for enantioselectivity.

Furthermore, the selective oxidation of benzhydrols to benzophenones can be achieved using phase-transfer catalysis, highlighting the involvement of benzophenone-like structures in such reaction systems. sciensage.inforesearchgate.net The choice of the phase-transfer catalyst and solvent system significantly affects the yield of the benzophenone product. sciensage.inforesearchgate.net

Design and Synthesis of Structurally Modified Analogues for Targeted Chemical Functions

The versatile structure of this compound allows for the design and synthesis of a wide range of analogues with tailored properties for specific applications, such as metal coordination and as protective groups in organic synthesis.

Tailoring Ligand Structures for Specific Metal Coordination Properties

The phenolic hydroxyl group and the carbonyl group of this compound provide potential coordination sites for metal ions. By modifying the core structure, it is possible to create ligands with enhanced affinity and selectivity for specific metals.

For example, derivatives of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one have been used to synthesize Schiff base ligands. These ligands can then form stable complexes with transition metals like nickel(II) and cobalt(III). researchgate.net The resulting metal complexes often exhibit interesting structural and magnetic properties. researchgate.net The synthesis of acylpyrazolone ligands, which are effective chelating agents for a variety of main group, transition metal, lanthanide, and actinide elements, further illustrates the utility of benzoyl-containing precursors in designing versatile ligands. nih.gov

The design principles for tailoring these ligands include:

Introduction of Additional Donor Atoms: Incorporating nitrogen, sulfur, or other oxygen-containing functionalities into the this compound scaffold can increase the denticity of the ligand and its coordination strength.

Steric Tuning: Adjusting the steric bulk around the coordination sites can influence the geometry of the resulting metal complex and its stability.

Electronic Modifications: Altering the electronic properties of the ligand through the introduction of appropriate substituents can modulate the Lewis acidity/basicity of the coordination sites and the redox properties of the metal center.

Ligand Modification StrategyDesired Outcome for Metal Coordination
Introduction of N, S, or O donor atoms Increased ligand denticity and stability of the metal complex
Modification of steric bulk near coordination site Control over coordination geometry and metal complex stability
Introduction of electron-donating/withdrawing groups Modulation of the electronic properties of the metal center

Engineering Phenolic Protective Groups for Controlled Synthesis

In multi-step organic synthesis, it is often necessary to protect reactive functional groups, such as the phenolic hydroxyl group, to prevent unwanted side reactions. While the benzoyl group in this compound is a permanent feature of the core structure, the phenolic hydroxyl group itself requires protection during certain chemical transformations.

The choice of a suitable protecting group for the phenolic hydroxyl of this compound or its derivatives would depend on the specific reaction conditions to be employed in subsequent synthetic steps. Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), silyl (B83357) ethers) and esters. researchgate.net

The benzoyl group present in the molecule could potentially influence the stability and reactivity of certain protecting groups. For instance, the electron-withdrawing nature of the benzoyl group would decrease the nucleophilicity of the phenolic oxygen, which might affect the ease of introduction of some protecting groups. Conversely, this electronic effect could enhance the stability of certain protecting groups towards acidic conditions.

The development of photoremovable protecting groups, such as p-hydroxyphenacyl (pHP), offers a method for deprotection under mild, light-induced conditions, which can be advantageous in the synthesis of sensitive molecules. nih.gov

Stereochemical Aspects and Chiral Derivatization Strategies

Chirality plays a crucial role in many areas of chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. While this compound itself is achiral, it can be used as a precursor for the synthesis of chiral molecules, or it can be incorporated into chiral systems.

Strategies for introducing chirality based on the this compound scaffold could involve:

Asymmetric Catalysis: As mentioned earlier, incorporating the benzophenone moiety into chiral phase-transfer catalysts has proven to be an effective strategy for asymmetric synthesis. nih.gov

Chiral Derivatization: For analytical purposes, such as the separation of enantiomers by chromatography, chiral derivatizing agents can be reacted with a chiral derivative of this compound. This process converts a pair of enantiomers into a pair of diastereomers, which can then be separated using standard chromatographic techniques. nih.gov A variety of chiral derivatizing agents are available for this purpose, often targeting the hydroxyl or other functional groups that might be present in a derivative. nih.gov

The enantiorecognition in such systems is dependent on the formation of transient diastereomeric complexes between the chiral stationary phase and the derivatized analyte, where subtle differences in steric and electronic interactions allow for separation. researchgate.net

Functional Applications in Catalysis and Advanced Materials Chemistry

Catalytic Applications in Organic Transformations

The inherent reactivity and coordination capabilities of 4-Benzoyl-3-methylphenol derivatives make them valuable in various catalytic processes. They can function either as catalysts themselves in systems like phase-transfer catalysis or as ligands that, when complexed with metal ions, form highly efficient catalytic systems for specific organic reactions.

Role as Phase-Transfer Catalysts or Precursors for Catalytic Systems

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. Phenolic compounds, closely related to this compound, have been studied in PTC-mediated reactions, such as benzoylation. In these systems, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactant from an aqueous phase to an organic phase where the reaction occurs.

For instance, the benzoylation of 4-chloro-3-methylphenol (B1668792) sodium salt, a structurally similar compound, has been effectively carried out using both liquid-liquid and tri-liquid PTC systems. acs.orgtandfonline.comtandfonline.com In a typical liquid-liquid system, tetrabutylammonium (B224687) bromide (TBAB) is used as the catalyst to synthesize 4-chloro-3-methylphenyl benzoate (B1203000) from benzoyl chloride. tandfonline.comtandfonline.com The reaction proceeds efficiently, with product yields exceeding 97% in just 30 minutes at 10°C. tandfonline.comtandfonline.com The mechanism involves the formation of a catalytic intermediate, tetrabutylammonium 4-chloro-3-methylphenoxide, in the organic phase, which then reacts with benzoyl chloride. tandfonline.com

A more advanced setup involves a "third-liquid phase," which is a catalyst-rich phase formed from the interaction of the catalyst (e.g., benzyl (B1604629) tri-n-butylammonium bromide) with the sodium phenoxide salt. acs.org This third phase can concentrate the catalytic intermediate to a high level (e.g., 1.13 mol/L), dramatically accelerating the reaction and achieving a product yield of 98.7% in 30 minutes at 20°C. acs.org The reaction rate in these systems is highly dependent on stirring speed, indicating the importance of the interfacial reaction zone. acs.org

Table 1: Performance of Phase-Transfer Catalysis in the Benzoylation of 4-chloro-3-methylphenol

PTC System TypeCatalystReaction Time (min)Temperature (°C)Product Yield (%)Reference
Liquid-LiquidTetrabutylammonium Bromide (TBAB)3010>97.2 tandfonline.comtandfonline.com
Tri-LiquidBenzyl tri-n-butylammonium Bromide302098.7 acs.org

Utilization of 4-Acyl Pyrazolone (B3327878) Metal Complexes as Oxidation Catalysts

While not a pyrazolone itself, this compound belongs to the broader class of acyl-phenols. The related 4-acyl pyrazolones are excellent O,O-chelating ligands that form stable complexes with various metal ions. unicam.itdepositolegale.it These metal complexes have demonstrated significant catalytic activity, particularly in oxidation reactions. unicam.itresearchgate.net

A notable example is the use of oxovanadium(IV) complexes with 4-acyl pyrazolone ligands as catalysts for the oxidation of benzylic alcohols using hydrogen peroxide (H₂O₂) as a green oxidant. rsc.org In these complexes, the 4-acyl pyrazolone ligands coordinate with the vanadium atom to form a distorted octahedral geometry. rsc.org These catalysts show high efficiency in converting benzylic alcohols to their corresponding aldehydes or ketones. The catalytic activity is influenced by several factors, including the solvent, the molar ratio of substrate to oxidant, and the amount of catalyst used. rsc.org The system can be optimized to achieve maximum conversion and selectivity for the desired product. rsc.org Similarly, Mn(II), Zn(II), and Sn(II) pyrazolone-based complexes have been used as heterogeneous catalysts for the liquid-phase oxidation of phenol (B47542). nih.gov

Structure-Activity/Selectivity Relationships in Catalytic Processes

The catalytic performance of 4-acyl pyrazolone metal complexes is intrinsically linked to their structure. The nature of the substituents on the pyrazolone ring and the choice of the central metal ion can significantly influence both the activity and selectivity of the catalyst.

For oxovanadium(IV) complexes used in alcohol oxidation, the electronic properties of the acyl group on the pyrazolone ligand can modulate the Lewis acidity of the vanadium center, thereby affecting its interaction with the alcohol substrate and the oxidant. rsc.org The steric bulk of the substituents can also play a role in substrate selectivity. Research has shown that modifying the ligand structure can tune the catalyst's performance for specific applications. rsc.org

Furthermore, the coordination geometry of the metal center is crucial. For instance, in dioxomolybdenum(VI) complexes, the oxo groups are invariably in a cis arrangement to maximize π-donation into empty metal orbitals, a feature that is critical for their role in oxidation catalysis. unicam.it The versatility in modifying the pyrazolone ligand allows for the fine-tuning of these structural and electronic properties, enabling the development of tailored catalysts for specific organic transformations. unicam.itdepositolegale.it

Application in Materials Science

The bifunctional nature of this compound, with its nucleophilic hydroxyl group and the coordination-capable benzoyl group, makes it an attractive candidate as a building block for advanced materials. It can be incorporated into complex, high-order structures like coordination polymers and metal-organic frameworks or used as a monomer in the synthesis of functional polymers.

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.netmdpi.com The ability to precisely position components in three-dimensional space allows for the design of materials with tailored porosity, surface area, and functionality for applications in gas storage, separation, and catalysis. nih.govnih.gov

While direct examples of this compound in MOFs are not extensively documented, its functional groups make it a highly suitable candidate for a linker molecule. The phenolic hydroxyl group can be deprotonated to coordinate with a metal center, while the benzoyl group's carbonyl oxygen can also act as a coordination site, potentially allowing the molecule to bridge multiple metal centers. This bridging capability is fundamental to the formation of extended 1D, 2D, or 3D frameworks. nih.gov The presence of the methyl and benzoyl groups also provides a way to introduce specific chemical functionality and steric bulk into the pores of a resulting MOF, influencing its guest-adsorption properties. The use of phenolic linkers, such as catechols, has been explored to create robust coatings on existing MOFs, enhancing their stability. uab.cat

Exploration as Building Blocks for Polymeric Materials

Phenolic derivatives are foundational building blocks in polymer chemistry, used in the production of materials ranging from phenolic resins to high-performance polyesters and polycarbonates. mdpi.com this compound can be explored as a monomer or a functional building block in several polymerization strategies. tu-clausthal.de

The hydroxyl group allows it to participate in condensation polymerization reactions. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyesters, or with phosgene (B1210022) derivatives to create polycarbonates. The bulky benzoyl and methyl side groups would likely result in amorphous polymers with high glass transition temperatures and altered solubility characteristics compared to polymers made from simpler phenols.

Moreover, the benzophenone (B1666685) moiety within the structure is a well-known photoinitiator. aits-tpt.edu.in Incorporating this unit into a polymer backbone or as a pendant group could yield photo-crosslinkable or photo-active polymers. Such materials are valuable in coatings, adhesives, and photolithography. The synthesis of polymers from bio-based building blocks is a growing field, and functionalized phenols derived from natural sources are being investigated to create materials with novel properties. tu-clausthal.de

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